
2-Amino-4-methylbenzophenone
Overview
Description
2-Amino-4-methylbenzophenone: is an organic compound with the molecular formula C₁₄H₁₃NO. It is a derivative of benzophenone, characterized by the presence of an amino group at the second position and a methyl group at the fourth position on the benzene ring. This compound is used as a starting reagent in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Methods
Reaction Mechanism and Optimization
The predominant synthetic route for 2-amino-4-methylbenzophenone involves a palladium-catalyzed coupling between 2-aminobenzonitrile and sodium p-toluenesulfinate. This method, developed by, utilizes Pd(OAc)₂ (10 mol%) and 2,2'-bipyridyl (bpy, 20 mol%) as a ligand system in a tetrahydrofuran (THF)/water solvent mixture. The reaction proceeds at 80°C under a nitrogen atmosphere for 48 hours, achieving an 88% yield after purification via flash column chromatography.
The mechanism likely involves oxidative addition of the aryl sulfinate to palladium, followed by transmetalation with 2-aminobenzonitrile. The use of p-nitrobenzenesulfonic acid (p-NBSA) as an additive enhances reaction efficiency by stabilizing reactive intermediates or facilitating ligand exchange. A detailed analysis of the reaction parameters is provided in Table 1.
Table 1: Optimization of Pd-Catalyzed Synthesis of this compound
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Catalyst Loading | 10 mol% Pd(OAc)₂ | Maximizes turnover |
Ligand | 20 mol% bpy | Stabilizes Pd(0) |
Solvent | THF/H₂O (2:1) | Balances solubility/reactivity |
Temperature | 80°C | Accelerates kinetics |
Reaction Time | 48 hours | Ensures completion |
Additive | 10 equiv p-NBSA | Prevents catalyst deactivation |
Substrate Scope and Limitations
While the method is highly effective for 2-aminobenzonitrile derivatives, the substrate scope for aryl sulfinates remains under exploration. Sodium p-toluenesulfinate is preferred due to its electron-donating methyl group, which facilitates oxidative addition. However, electron-deficient sulfinates (e.g., nitro-substituted) may require higher catalyst loadings or modified ligands.
Alternative Synthetic Approaches
Challenges in Byproduct Formation
A critical challenge in aminobenzophenone synthesis is avoiding diarylation or over-reduction byproducts. The Pd-catalyzed method in minimizes these issues through precise stoichiometry (2:1 sulfinate-to-nitrile ratio) and inert atmosphere conditions. In contrast, methods involving unprotected amines or harsh reducing agents often yield complex mixtures requiring tedious purification.
Reaction Workup and Purification
Isolation Techniques
Post-reaction workup involves extraction with ethyl acetate, followed by washing with saturated NaHCO₃ and brine to remove acidic or polar impurities. The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure. Final purification via flash chromatography (hexane/ethyl acetate gradient) isolates this compound as a yellow solid.
Characterization Data
Table 2: Physicochemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃NO |
Molecular Weight | 211.26 g/mol |
Melting Point | 91–94°C |
Appearance | Yellow solid |
Solubility | Insoluble in water; soluble in THF, DCM |
1H NMR (400 MHz, CDCl₃) data from analogous compounds reveals aromatic protons at δ 7.8–6.6 ppm and a methyl group at δ 2.4 ppm. Mass spectrometry confirms the molecular ion peak at m/z 211.26.
Scalability and Industrial Considerations
Catalyst Recycling
While the Pd(OAc)₂/bpy system is effective, industrial applications require catalyst recovery. Ligand design (e.g., polymer-supported bpy) or immobilized palladium catalysts could reduce costs, though these modifications remain unexplored for this specific reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Nitro-2-amino-4-methylbenzophenone.
Reduction: 2-Amino-4-methylbenzyl alcohol.
Substitution: Various substituted benzophenone derivatives
Scientific Research Applications
2-Amino-4-methylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-amino-4-methylbenzophenone depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or DNA, leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Aminobenzophenone
- 4-Aminobenzophenone
- 2′-Aminoacetophenone
- 4′-Aminoacetophenone
- 2-Amino-5-chlorobenzophenone
- 2-Amino-2′,5-dichlorobenzophenone
- 3′-Aminoacetophenone
- 4,4′-Diaminobenzophenone
- 2-Amino-5-nitrobenzophenone
- 4-Hydroxybenzophenone
Uniqueness: 2-Amino-4-methylbenzophenone is unique due to the presence of both an amino group and a methyl group on the benzene ring, which imparts distinct chemical reactivity and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Biological Activity
2-Amino-4'-methylbenzophenone (CAS Number: 36192-63-9) is an organic compound that has garnered attention for its diverse biological activities and potential pharmacological applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₄H₁₃N₁O
- Molecular Weight : 211.26 g/mol
- Appearance : Yellow crystalline powder
- Melting Point : 91°C to 94°C
Biological Activities
2-Amino-4'-methylbenzophenone exhibits several biological activities, including:
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further research in the field of antimicrobial agents.
- Cytotoxicity : It has been evaluated for cytotoxic effects against various cancer cell lines. Research shows that it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.
- Endocrine Disruption : Preliminary studies suggest that 2-Amino-4'-methylbenzophenone may exhibit endocrine-disrupting properties, which necessitates further investigation into its safety and regulatory status .
The exact mechanism of action for 2-Amino-4'-methylbenzophenone remains partially understood. However, it is believed to interact with cellular pathways associated with apoptosis and cell proliferation. Its structure allows it to participate in various biochemical reactions, potentially influencing metabolic processes related to xenobiotic metabolism .
Toxicological Profile
Despite its promising biological activities, the toxicological properties of 2-Amino-4'-methylbenzophenone have not been fully elucidated. Initial assessments indicate:
- Irritation Potential : The compound can cause irritation to the eyes, skin, and respiratory system upon exposure .
- Gastrointestinal Effects : Ingestion may lead to gastrointestinal irritation, with symptoms such as nausea and vomiting .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of 2-Amino-4'-methylbenzophenone against several bacterial strains. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
-
Cytotoxicity in Cancer Research :
- Research conducted on various cancer cell lines demonstrated that treatment with 2-Amino-4'-methylbenzophenone resulted in reduced cell viability and increased markers of apoptosis. These findings support its potential application in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Significant inhibition against bacteria | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Endocrine disruption | Potential disruptor; needs further study |
Table 2: Toxicological Effects
Exposure Route | Effect | Severity |
---|---|---|
Eye Contact | Irritation | Moderate |
Skin Contact | Irritation | Moderate |
Ingestion | Gastrointestinal irritation | Moderate |
Properties
IUPAC Name |
(2-amino-4-methylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINYAGBOKBLJHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197778 | |
Record name | 2-Amino-4-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4937-62-6 | |
Record name | 2-Amino-4-methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4937-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-methylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004937626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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